Cas no 102408-30-0 (1H-Naphth[1,2-d]imidazol-2-amine,1-methyl-)

1H-Naphth[1,2-d]imidazol-2-amine,1-methyl- structure
102408-30-0 structure
Product Name:1H-Naphth[1,2-d]imidazol-2-amine,1-methyl-
CAS No:102408-30-0
MF:C12H11N3
MW:197.235841989517
CID:173267
PubChem ID:149115
Update Time:2025-04-19

1H-Naphth[1,2-d]imidazol-2-amine,1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Naphth[1,2-d]imidazol-2-amine,1-methyl-
    • 1H-Naphth[1,2-d]imidazol-2-amine,1-methyl-(9CI)
    • 1H-Naphth(1,2-d)imidazol-2-amine, 1-methyl-
    • 1-Methyl-1H-naphth(1,2-d)imidazol-2-amine
    • 2-Amino-1-methylnaptho(1,2-d)imidazole
    • AC1L3YGQ
    • LS-95230
    • SureCN8671081
    • 102408-30-0
    • MYCFSKWKNMDXFW-UHFFFAOYSA-N
    • 1-methylbenzo[e]benzimidazol-2-amine
    • 1H-Naphth(1,2-d)imidazole, 2-amino-1-methyl-
    • DTXSID80145049
    • 2-amino-1-methyl-1H-naphtho[1,2-d]imidazole
    • SCHEMBL8671081
    • NIOSH/QK9341100
    • 1-methyl-2-aminonaphtho[1,2-d]imidazole
    • 2-Amino-1-methylnaphtho(1,2-d)imidazole
    • QK93411000
    • Inchi: 1S/C12H11N3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14)
    • InChI Key: MYCFSKWKNMDXFW-UHFFFAOYSA-N
    • SMILES: N1(C)C(N)=NC2=CC=C3C=CC=CC3=C12

Computed Properties

  • Exact Mass: 197.09543
  • Monoisotopic Mass: 197.095297
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.8

Experimental Properties

  • Density: 1.3
  • Boiling Point: 440.4°Cat760mmHg
  • Flash Point: 220.1°C
  • Refractive Index: 1.705
  • PSA: 43.84
  • LogP: 2.23880
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